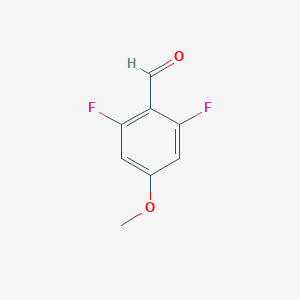

2,6-Difluoro-4-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYABCGOTMDPUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395273 | |

| Record name | 2,6-Difluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256417-10-4 | |

| Record name | 2,6-Difluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Aromatic Fluorination in Organic and Medicinal Chemistry

The introduction of fluorine atoms into aromatic rings dramatically alters the physicochemical properties of organic molecules. numberanalytics.comnumberanalytics.com Fluorine's high electronegativity can influence a molecule's reactivity, stability, and intermolecular interactions. numberanalytics.comnumberanalytics.com In the realm of medicinal chemistry, this strategic fluorination can lead to enhanced drug efficacy, improved metabolic stability, and better membrane permeability. nih.govnih.gov Consequently, a significant percentage of modern pharmaceuticals contain fluorine. acs.orgnih.govdovepress.com For instance, the presence of fluorine can increase the binding affinity of a drug to its target protein and block sites of metabolic oxidation, thereby improving its pharmacokinetic profile. nih.govacs.org This has spurred the development of innovative fluorination methodologies to create novel fluorinated motifs for drug discovery. researchgate.net Beyond pharmaceuticals, fluorinated aromatics are integral to the development of advanced materials, such as polymers and coatings with enhanced thermal stability and chemical resistance, as well as in the formulation of agrochemicals like pesticides and herbicides. numberanalytics.comnumberanalytics.comchemimpex.com

An Overview of 2,6 Difluoro 4 Methoxybenzaldehyde As a Key Research Scaffold

Established Synthetic Pathways

Established synthetic routes are foundational methods in organic chemistry that have been refined over time. They offer reliable, albeit sometimes multi-step, approaches to the target molecule.

Direct C-H fluorination represents an efficient strategy for synthesizing fluorinated arenes by avoiding the need for pre-functionalized substrates. In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for this purpose. For instance, a palladium-catalyzed ortho-C-H fluorination of benzaldehydes has been developed using orthanilic acids as transient directing groups. beilstein-journals.org This method employs an electrophilic fluorinating reagent, such as 1-fluoro-2,4,6-trimethylpyridinium (B8561614) salts, and demonstrates broad substrate scope. beilstein-journals.org While this specific methodology focuses on ortho-fluorination relative to the aldehyde, it highlights the potential of directed C-H activation for introducing fluorine atoms with high selectivity.

Another approach involves organocatalysis, which has been successfully used for the direct enantioselective alpha-fluorination of aldehydes. nih.gov This method utilizes an enamine catalysis strategy with an imidazolidinone catalyst and N-fluorobenzenesulfonimide as the fluorine source to produce α-fluoro aldehydes, which are important chiral building blocks. nih.gov Although this applies to the aliphatic position adjacent to the carbonyl, it underscores the diverse catalytic systems available for fluorination.

Photochemical methods offer a catalyst-free alternative for the fluorination of aromatic carbonyl compounds. chemrxiv.org Irradiation of benzaldehydes in the presence of a fluorinating agent like Selectfluor can lead to the formation of benzoyl fluorides. chemrxiv.org The selectivity of these reactions can be influenced by the substituents on the aromatic ring. chemrxiv.org

Formylation is a key reaction for introducing an aldehyde group onto an aromatic ring. Several classical and modern methods are applicable for the synthesis of substituted benzaldehydes.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. orgsyn.orgthieme-connect.de It typically involves the use of a phosphoryl chloride and a substituted formamide, like N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. thieme-connect.de This reagent then attacks the aromatic ring to introduce the formyl group. For precursors like 1,3-difluoro-5-methoxybenzene, the Vilsmeier-Haack reaction could be a viable, though potentially regioselectivity-challenged, route.

A highly regioselective method for introducing a formyl group between two ortho-directing alkoxy groups involves ortho-lithiation followed by formylation . semanticscholar.org This process uses a strong base, such as n-butyllithium (n-BuLi), to deprotonate the position between the two activating groups. The resulting aryllithium species is then quenched with an electrophilic formylating agent like DMF to yield the desired 2,6-disubstituted benzaldehyde with high regioselectivity. semanticscholar.org This strategy is particularly effective for preparing 2,6-dialkoxybenzaldehydes and could be adapted for the synthesis of this compound from a suitable difluoroanisole precursor.

Table 1: Comparison of Formylation Methods

| Method | Reagents | Substrate Requirement | Key Features |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | Electron-rich arenes | Widely applicable, uses common reagents. orgsyn.orgthieme-connect.de |

| Ortho-lithiation | n-BuLi, DMF | Arene with directing groups | High regioselectivity, especially for hindered positions. semanticscholar.org |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Simple aromatic hydrocarbons | Uses gaseous, toxic CO; industrial application. thieme-connect.de |

Grignard reactions are fundamental in carbon-carbon bond formation. wikipedia.orgbyjus.com To synthesize an aldehyde, a Grignard reagent (R-MgX) can be reacted with a suitable formylating agent. The reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the formylating agent. leah4sci.com

Common formylating agents used with Grignard reagents include ethyl formate (B1220265) or N,N-dimethylformamide (DMF). The reaction with an ester like ethyl formate initially forms a ketone, which can then be attacked by a second equivalent of the Grignard reagent. masterorganicchemistry.com However, by using controlled conditions and specific reagents, the reaction can often be stopped at the aldehyde stage. The reaction with DMF is a more common and effective method for producing aldehydes from Grignard reagents.

For the synthesis of this compound, this would involve the preparation of a Grignard reagent from a corresponding halo-aromatic compound, such as 2-bromo-1,3-difluoro-5-methoxybenzene. This organomagnesium halide would then be reacted with DMF to introduce the aldehyde functionality.

The development of one-step or streamlined synthetic protocols is highly desirable for improving efficiency and reducing waste. umich.edunih.gov While a specific one-step synthesis for this compound is not prominently detailed in the literature, related methodologies for analogous compounds suggest potential pathways. For example, ozonolysis has been used for the one-pot synthesis of anisaldehyde from anethole (B165797) in an environmentally friendly water and ethyl acetate (B1210297) system. researchgate.net

Methods for the one-step synthesis of 1,1-difluoro olefins from aldehydes have also been reported, indicating the active research in streamlined fluorination and functionalization reactions. scilit.com The development of such a protocol for difluorinated anisaldehydes would likely involve the convergence of fluorination and formylation steps in a single pot, possibly through catalytic cycles that allow for sequential C-F and C-C bond formations.

Advanced Synthetic Approaches to this compound and its Analogs

Advanced synthetic approaches leverage modern catalytic systems to achieve higher selectivity, efficiency, and functional group tolerance compared to traditional methods.

Modern catalysis offers sophisticated tools for the precise and selective synthesis of complex fluorinated molecules. beilstein-journals.org Palladium-catalyzed cross-coupling and C-H activation reactions are at the forefront of these advanced methods.

For instance, Pd-catalyzed C-H methylation and fluorination of benzaldehydes using transient directing groups have been shown to be effective for introducing functional groups at the ortho position. researchgate.net These reactions proceed under relatively mild conditions and can tolerate a variety of other functional groups on the aromatic ring. beilstein-journals.org Adapting such a catalytic system could provide a direct route to this compound from 4-methoxybenzaldehyde (B44291), provided the directing group can overcome the electronic preferences of the methoxy group and direct fluorination to the desired positions.

Table 2: Research Findings in Catalytic Fluorination

| Catalyst System | Substrate Type | Reagent(s) | Key Finding | Citation |

|---|---|---|---|---|

| Palladium(II) / Orthanilic Acid | Benzaldehydes | 1-fluoro-2,4,6-trimethylpyridinium salts | Achieves direct ortho-C–H fluorination with high functional group compatibility. | beilstein-journals.org |

| Imidazolidinone (Organocatalyst) | Aldehydes | N-fluorobenzenesulfonimide (NFSI) | Provides a method for direct enantioselective alpha-fluorination. | nih.gov |

These advanced catalytic methods, while perhaps not yet explicitly applied to the synthesis of this compound in published literature, represent the cutting edge of synthetic organic chemistry and hold significant promise for the future development of highly efficient and selective routes to this and other complex fluorinated aromatic compounds.

Regioselective Synthesis and Isomer Control in Fluorinated Aromatic Systems

The precise placement of functional groups on an aromatic ring, known as regioselectivity, is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound. The starting material for this compound is typically 1,3-difluoro-5-methoxybenzene (also known as 3,5-difluoroanisole). The primary challenge lies in introducing the aldehyde group at the C2 position, flanked by the two fluorine atoms, rather than at the C4 or C6 positions.

Several classic formylation reactions can be employed, with their success hinging on the directing effects of the substituents already present on the benzene (B151609) ring. The methoxy group (-OCH3) is a powerful ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the fluorine atoms are deactivating yet also ortho-, para-directing due to the interplay of their strong inductive electron-withdrawing effect and weaker resonance electron-donating effect. thieme-connect.denumberanalytics.comorganic-chemistry.org In 3,5-difluoroanisole (B31663), the positions ortho to the methoxy group are C2 and C6, which are also meta to the fluorine atoms. The positions para to the methoxy group is C4, which is ortho to both fluorine atoms. This complex interplay of directing effects necessitates careful selection of the synthetic method to achieve the desired 2,6-difluoro isomer.

Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic compounds. iaamonline.orgresearchgate.net It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl3). researchgate.netdovepress.com The electrophilic nature of the Vilsmeier reagent allows it to attack the electron-rich aromatic ring. For 3,5-difluoroanisole, the methoxy group strongly activates the ring towards electrophilic substitution. The formylation is expected to occur at the positions most activated by the methoxy group, which are the ortho (C2, C6) and para (C4) positions. However, the steric hindrance from the adjacent fluorine atoms at the ortho positions can influence the regioselectivity. Research on related systems has shown that the Vilsmeier-Haack reaction can be highly regioselective, often favoring the less sterically hindered para position. dovepress.com However, by carefully controlling reaction conditions, such as temperature and the specific Vilsmeier reagent used, it is possible to influence the ortho/para ratio.

Ortho-Lithiation: Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity. nih.gov This method involves the use of a directing group to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a specific ortho position. The methoxy group in 3,5-difluoroanisole can act as a directing group, coordinating with the lithium atom and directing the deprotonation to the adjacent C2 or C6 positions. The resulting aryllithium intermediate can then be quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group exclusively at the ortho position. This method offers a high degree of control over isomer formation, making it a valuable strategy for the synthesis of this compound.

Other Formylation Methods: Other formylation methods, such as the Duff reaction (using hexamethylenetetramine in acidic conditions) and the Rieche formylation (using dichloromethyl methyl ether and a Lewis acid), could also be considered. iaamonline.org The Duff reaction is typically effective for highly activated aromatic compounds like phenols, and its applicability to difluoroanisole would require investigation. The Rieche formylation, on the other hand, is a versatile method that can be applied to a range of aromatic substrates. The choice of Lewis acid and reaction conditions can significantly impact the regioselectivity of the formylation. thieme-connect.de

A comparative overview of potential formylation methods for 3,5-difluoroanisole is presented in the table below. It is important to note that the specific yields and isomer ratios can vary depending on the precise reaction conditions employed.

| Synthetic Method | Reagents | General Principle | Potential for Isomer Control |

|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl3 | Electrophilic aromatic substitution with a chloroiminium ion. | Moderate to good; can be influenced by reaction conditions to favor ortho or para isomers. |

| Ortho-Lithiation | n-BuLi, then DMF | Directed deprotonation at the ortho position followed by electrophilic quench. | Excellent; highly selective for the ortho isomer. |

| Duff Reaction | Hexamethylenetetramine, acid | Electrophilic substitution with an iminium ion generated from hexamine. | Generally favors ortho-formylation of phenols; applicability to difluoroanisole needs specific investigation. |

| Rieche Formylation | Dichloromethyl methyl ether, Lewis acid (e.g., TiCl4, SnCl4) | Electrophilic substitution with a dichloromethyl cation equivalent. | Regioselectivity is dependent on the substrate and the Lewis acid used. |

Green Chemistry Principles Applied to the Synthesis of Fluorinated Benzaldehydes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and other fluorinated benzaldehydes can be made more environmentally benign by incorporating these principles. doaj.org

Atom Economy: This principle, developed by Barry Trost, encourages the maximization of the incorporation of all materials used in the process into the final product. In the context of formylation, methods that proceed with high yield and selectivity, such as a well-optimized ortho-lithiation or Vilsmeier-Haack reaction, will have a better atom economy as they minimize the formation of unwanted byproducts.

Use of Safer Solvents and Auxiliaries: Many traditional organic reactions utilize volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For instance, research has explored the use of ionic liquids as recyclable reaction media for the synthesis of benzaldehydes. Furthermore, solvent-free reaction conditions, where the reactants are ground together, sometimes with microwave assistance, have been shown to be effective for some Vilsmeier-Haack reactions, significantly reducing solvent waste. researchgate.net

Energy Efficiency: The use of microwave irradiation as an energy source can significantly accelerate reaction rates, often leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. Microwave-assisted synthesis has been successfully applied to various organic transformations, including the synthesis of fluorinated compounds and Vilsmeier-Haack reactions. researchgate.net

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this compound from its immediate precursors, a broader green chemistry perspective encourages the development of synthetic routes that start from renewable resources.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalytic methods reduce waste because the catalyst can, in principle, be used in small amounts and be recycled. For instance, in the Rieche formylation, the Lewis acid acts as a catalyst. Developing highly efficient and recyclable catalysts for formylation reactions is an active area of research.

The following table summarizes the application of green chemistry principles to the synthesis of fluorinated benzaldehydes.

| Green Chemistry Principle | Application in Fluorinated Benzaldehyde Synthesis | Examples and Research Findings |

|---|---|---|

| Prevention of Waste | Optimizing reactions for high yield and selectivity to minimize byproducts. | Highly regioselective methods like directed ortho-lithiation contribute to waste prevention. |

| Atom Economy | Choosing reactions that incorporate the maximum number of atoms from the reactants into the final product. | Addition reactions and well-designed catalytic cycles generally have high atom economy. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives. | Exploring alternatives to hazardous reagents like phosgene (B1210022) in formylation reactions. |

| Designing Safer Chemicals | Considering the toxicological profile of the target molecule and intermediates. | This principle is more relevant to the final application of the compound. |

| Safer Solvents and Auxiliaries | Using water, ionic liquids, or solvent-free conditions. | Solvent-free Vilsmeier-Haack reactions and the use of ionic liquids as recyclable media have been reported. researchgate.net |

| Design for Energy Efficiency | Employing energy-efficient methods like microwave irradiation. | Microwave-assisted synthesis can significantly reduce reaction times and energy consumption in formylation reactions. researchgate.net |

| Use of Renewable Feedstocks | Developing synthetic routes from biomass or other renewable sources. | A long-term goal in the chemical industry. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. | Direct formylation methods that do not require protecting groups are preferred. |

| Catalysis | Using catalytic reagents in place of stoichiometric ones. | Development of efficient and recyclable Lewis acid catalysts for Rieche formylation. |

| Design for Degradation | Designing products that break down into innocuous substances after use. | Primarily relevant to the lifecycle of the final product. |

| Real-time Analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of hazardous byproducts. | Implementation of process analytical technology (PAT) in chemical manufacturing. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the potential for chemical accidents. | Avoiding highly exothermic or explosive reaction conditions. |

Reactivity and Reaction Mechanisms of 2,6 Difluoro 4 Methoxybenzaldehyde

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the 2,6-Difluoro-4-methoxybenzaldehyde ring is governed by the combined directing effects of the attached functional groups. The methoxy (B1213986) (-OCH3) group is a powerful activating group that directs incoming electrophiles to the positions ortho and para to itself. Conversely, the fluorine (-F) atoms are deactivating yet also ortho, para-directing, while the aldehyde (-CHO) group is strongly deactivating and a meta-director. chemimpex.com

Nucleophilic Addition to the Carbonyl Moiety

The most general and important reaction of aldehydes is nucleophilic addition to the carbonyl group. masterorganicchemistry.com This process involves the attack of a nucleophile (:Nu⁻) on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol product. pressbooks.pub

The reactivity of the carbonyl carbon in this compound is modulated by the electronic properties of the substituents on the aromatic ring.

Electron-Donating Effect: The para-methoxy group possesses a positive mesomeric (+M) or resonance effect, which donates electron density to the aromatic ring. This effect reduces the partial positive charge (δ+) on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). quora.com

Electron-Withdrawing Effect: The two fluorine atoms at the ortho positions exert a powerful negative inductive (-I) effect due to their high electronegativity. researchgate.net This effect withdraws electron density from the ring, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.

The net reactivity is a balance of these opposing electronic influences. Typically, the strong inductive withdrawal from two ortho-fluorine atoms is significant and can enhance the electrophilicity of the carbonyl carbon, potentially making it more reactive than 4-methoxybenzaldehyde (B44291) itself.

| Compound | Key Substituent(s) | Electronic Effect on Carbonyl | Predicted Reactivity |

|---|---|---|---|

| 4-Nitrobenzaldehyde | -NO₂ | Strongly Electron-Withdrawing (-M, -I) | Highest |

| This compound | 2x -F, 1x -OCH₃ | Net Electron-Withdrawing (Strong -I from F, weak +M from OCH₃) | High |

| Benzaldehyde | -H | Neutral (Baseline) | Moderate |

| 4-Methoxybenzaldehyde | -OCH₃ | Electron-Donating (+M) | Lowest |

Condensation Reactions and Imine Formation

The aldehyde functionality of this compound allows it to readily participate in condensation reactions, which are fundamental carbon-carbon bond-forming processes. magritek.com

Claisen-Schmidt Condensation: This is a variant of the aldol (B89426) condensation where an aldehyde reacts with a ketone in the presence of a base. researchgate.net this compound can react with an enolizable ketone (e.g., acetone) to form an α,β-unsaturated ketone, often known as a chalcone (B49325) derivative. The reaction proceeds via the formation of a β-hydroxy carbonyl intermediate, which then dehydrates. magritek.com

Imine Formation: The reaction of the aldehyde with a primary amine under mildly acidic conditions (pH ~4-5) results in the formation of an imine (also known as a Schiff base). youtube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step to form the characteristic carbon-nitrogen double bond (C=N). youtube.com

Influence of Fluorine and Methoxy Substituents on Aromatic Ring Reactivity and Selectivity

The reactivity and regioselectivity of this compound are a direct consequence of the electronic properties of its substituents. chemimpex.com

Fluorine Atoms: Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack. researchgate.net However, it also has a weak electron-donating resonance effect (+M) because of its lone pairs, which directs incoming electrophiles to the ortho and para positions. The inductive effect is dominant, making fluorine a deactivating, ortho, para-director.

Methoxy Group: The oxygen atom of the methoxy group is more electronegative than carbon, giving it a weak -I effect. However, its ability to donate a lone pair of electrons into the ring creates a very strong +M (resonance) effect. This +M effect is dominant, making the methoxy group a powerful activating and ortho, para-directing group. quora.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

|---|---|---|---|---|

| -F (Fluorine) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | ortho, para |

| -OCH₃ (Methoxy) | Weakly Withdrawing (-I) | Strongly Donating (+M) | Activating | ortho, para |

| -CHO (Aldehyde) | Withdrawing (-I) | Withdrawing (-M) | Strongly Deactivating | meta |

Radical Chemistry and Cross-Coupling Methods in Derivatization

Further functionalization of the this compound scaffold can be achieved through modern synthetic methods, particularly cross-coupling reactions. While direct radical reactions on this molecule are less common, its halogenated derivatives are ideal substrates for palladium-catalyzed cross-coupling.

For instance, a bromo- or iodo-substituent could be introduced onto the ring via electrophilic aromatic substitution at the C3 or C5 position. This halogenated derivative would then be a versatile precursor for various transformations:

Suzuki Coupling: Reaction with a boronic acid to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene to install a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

The use of halogenated aniline (B41778) building blocks, such as 4-bromo-2,6-difluoroaniline, in palladium-catalyzed reactions to build larger, functional molecules is a well-established strategy. ossila.com A similar approach using halogenated derivatives of this compound allows for the systematic expansion and derivatization of this core structure, enabling the synthesis of a wide array of complex target molecules. ossila.com

Derivatives and Analogs of 2,6 Difluoro 4 Methoxybenzaldehyde: Synthesis and Structure Activity Relationships

Synthesis of Fluorinated Analogs with Modified Substitution Patterns

The synthesis of analogs of 2,6-difluoro-4-methoxybenzaldehyde often involves modifying the substitution pattern to fine-tune the electronic and steric properties of the molecule. This allows for the exploration of structure-activity relationships and the development of new compounds with desired characteristics.

A common strategy for creating analogs is through condensation reactions. For instance, the Claisen-Schmidt condensation of various fluorine-substituted benzaldehydes with 2′,4′,6′-trimethoxyacetophenone can yield chalcone (B49325) derivatives. ebyu.edu.tr The reaction conditions, particularly the solvent, play a critical role. When methanol (B129727) (MeOH) is used as the solvent in base-catalyzed condensations with di- or tri-fluorinated benzaldehydes, a competing nucleophilic aromatic substitution (SNAr) reaction can occur, where a fluorine atom is replaced by a methoxy (B1213986) group. ebyu.edu.tr However, using a solvent like tetrahydrofuran (B95107) (THF) can prevent this side reaction, allowing for the isolation of the desired fluorine-substituted chalcones with high selectivity. ebyu.edu.tr

This reactivity highlights the influence of the fluorine substituents on the aromatic ring. The presence of multiple fluorine atoms increases the ring's susceptibility to nucleophilic attack, a key consideration in synthetic design.

Table 1: Solvent Effect on Claisen-Schmidt Condensation with Fluorinated Benzaldehydes ebyu.edu.tr

| Benzaldehyde (B42025) Reactant | Solvent | Base | Product Type |

|---|---|---|---|

| Mono-fluorobenzaldehydes | MeOH | KOH | Fluorine-substituted chalcone |

| Di/Tri-fluorobenzaldehydes | MeOH | KOH | Fluorine-methoxy substituted chalcone (via SNAr) |

General strategies for incorporating fluorine into organic molecules are crucial for creating these analogs. These methods have evolved significantly, providing a toolbox for chemists to introduce single fluorine atoms or fluorinated groups like -CF₃, -CF₂H, and -CH₂F. cas.cn The choice of fluorinating reagent and reaction conditions is essential for achieving the desired substitution pattern and avoiding unwanted side reactions. researchgate.net

Design and Synthesis of Heterocyclic Compounds Incorporating this compound Motifs

The aldehyde functional group of this compound is a versatile handle for constructing a wide array of heterocyclic systems. Its reactivity allows it to participate in various cyclization and condensation reactions, leading to complex molecular architectures.

One notable application is in the synthesis of substituted quinolines. For example, this compound can be used as a key starting material in multi-component reactions to build complex heterocyclic frameworks, such as 10-(2-fluoro-4-methoxyphenyl)-6,7,9,10-tetrahydro-1H-furo[3,4-b]pyrazolo[3,4-f]quinolin-9-one and various polyhydroquinolines (PHQs). sigmaaldrich.com

Furthermore, the chalcone derivatives synthesized from this compound, as described in the previous section, are themselves important intermediates for synthesizing other heterocyclic compounds. Chalcones, which are α,β-unsaturated ketones, can react with various binucleophiles to form pyrazolines, isoxazoles, and pyrimidines, among other heterocyclic rings. The specific reaction pathway and resulting heterocycle depend on the chosen reagent and reaction conditions.

The synthesis of novel N-heterocycles is an active area of research, with methods like dearomative formal cycloadditions being developed to create diverse seven-membered rings from pyridines and other precursors. The principles of these reactions can be applied to derivatives of this compound to generate new heterocyclic scaffolds for biological screening.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, SAR studies focus on how modifications to the benzaldehyde core and its derivatives impact their function.

In another study on 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, modifications to the substitution pattern of the anilino and diaryl ether parts of the molecule had a strong impact on both activity and cytotoxicity. mdpi.com For example, shifting a substituent from the meta to the para position on a terminal ring resulted in a significant increase in activity. mdpi.com Similarly, SAR studies on benzenesulfonamide (B165840) derivatives revealed that modifications to the benzylamine (B48309) portion, which can be synthesized from the corresponding benzaldehyde, led to compounds with potent and selective inhibitory activity against the 12-lipoxygenase enzyme. nih.gov

These examples demonstrate a common principle in medicinal chemistry: the potency and selectivity of a drug candidate can be finely tuned by systematically altering its peripheral substituents. For derivatives of this compound, this would involve synthesizing analogs with different groups in place of the methoxy group, modifying the aldehyde to other functional groups (e.g., amines, alcohols, acids), and adding substituents to any additional rings incorporated into the structure. The goal is to identify patterns where specific electronic, steric, and hydrophobic properties lead to enhanced biological activity.

Table 2: SAR Insights from Structurally Related Compounds

| Compound Class | Key SAR Finding | Reference |

|---|---|---|

| Benzoylphenylureas (BPUs) | 2,6-Difluoro substitution on the benzoyl moiety is optimal for larvicidal activity. | nih.gov |

| 2-Phenoxybenzamides | Activity is highly dependent on the substitution pattern of the anilino and phenoxy rings. A para-substituted terminal ring was significantly more active than a meta-substituted one. | mdpi.com |

Comparative Analysis with Structurally Related Benzaldehyde Derivatives

Comparing this compound with its structural isomers and analogs reveals the profound impact of substituent placement and identity on chemical properties and biological activity.

Comparison with Positional Isomers (e.g., 3,4-Difluoro-2-methoxybenzaldehyde): Moving the fluorine and methoxy groups around the ring dramatically changes the molecule's electronic and steric profile. In this compound, the two fluorine atoms flank the aldehyde group, exerting a strong, symmetric electron-withdrawing inductive effect and providing steric hindrance. In a hypothetical 3,4-difluoro-2-methoxybenzaldehyde, the electronic effects on the aldehyde would be completely different, and the steric environment would be asymmetric. Such changes are known to have a massive impact on biological activity. For example, in a series of antiplasmodial compounds, moving a substituent from the meta to the para position on an aniline (B41778) ring increased the activity more than tenfold, demonstrating the high sensitivity of biological systems to substituent placement. mdpi.com

Comparison with Mono-fluoro Analogs (e.g., 2-Fluoro-4-methoxybenzaldehyde): The presence of two fluorine atoms in the 2,6-positions, as opposed to one, enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack, as seen in the SNAr reactions during chalcone synthesis. ebyu.edu.tr A single fluorine at the 2-position, as in 2-fluoro-4-methoxybenzaldehyde, still influences the aldehyde's reactivity but to a lesser extent. sigmaaldrich.com This difference in reactivity and electronic distribution is a key tool for medicinal chemists to modulate a compound's properties.

This comparative analysis demonstrates that the specific arrangement of the fluoro and methoxy substituents in this compound is critical to its unique chemical character and its utility as a synthetic building block.

Applications of 2,6 Difluoro 4 Methoxybenzaldehyde in Advanced Research

Applications in Medicinal Chemistry and Drug Discovery

The strategic placement of fluorine atoms and a methoxy (B1213986) group on the benzaldehyde (B42025) ring makes 2,6-Difluoro-4-methoxybenzaldehyde a crucial starting material in the synthesis of complex organic molecules for pharmaceutical development. chemimpex.com Its unique electronic properties and reactivity are instrumental in creating new chemical entities with potential biological activity. chemimpex.com

Role as a Precursor for Novel Drug Candidates and Bioactive Compounds

This compound serves as a fundamental precursor in the synthesis of a wide array of novel drug candidates and bioactive compounds. chemimpex.com Its aldehyde functional group readily participates in various chemical reactions, allowing for the construction of more complex molecular architectures. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of the resulting molecules, which are critical parameters in drug design. Researchers utilize this compound as a versatile building block to generate libraries of new compounds for screening and identifying potential therapeutic agents. chemimpex.com

Development of G Protein-Coupled Receptor Agonists

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are involved in numerous physiological processes and are prominent drug targets. Research has focused on the development of agonists for these receptors, and while direct studies on this compound as a GPCR agonist are not extensively documented, its derivatives are explored for this purpose. For instance, the development of potent and selective agonists for the orphan MAS-related G protein-coupled receptor X4 (MRGPRX4) has been a subject of investigation. nih.gov The synthesis of such agonists often involves multi-step processes where benzaldehyde derivatives could serve as starting materials.

Exploration of Antimicrobial and Anti-inflammatory Properties of Derivatives

Derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. For example, chalcone (B49325) derivatives synthesized from substituted benzaldehydes have shown pharmacological properties, including antibacterial activity. researchgate.net Similarly, other benzaldehyde derivatives have been studied for their anti-inflammatory effects. nih.govnih.govscielo.br The anti-inflammatory activity of these compounds is often attributed to their ability to modulate inflammatory pathways. nih.govcnr.it

| Derivative Class | Investigated Property | Relevant Findings |

| Chalcones | Antimicrobial | Some derivatives exhibit antibacterial activity against various strains. researchgate.netnih.govresearchgate.net |

| Amine-based inhibitors | Anti-inflammatory | A selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO) showed effective anti-inflammatory properties in vivo. nih.gov |

| Genistein analogs | Anti-inflammatory | A novel analog effectively inhibited UVB-induced skin inflammation. nih.gov |

Anticancer Research and Cell Growth Inhibitory Studies

In the realm of oncology, derivatives of substituted benzaldehydes are being explored for their potential as anticancer agents. Studies have shown that certain chalcone derivatives can inhibit the proliferation of various cancer cell lines. For example, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone, derived from Syzygium nervosum, has demonstrated antiproliferative activity against human cervical cancer cell lines by inducing DNA damage, cell cycle arrest, and apoptosis. nih.gov The structural motifs present in this compound could be incorporated into new compounds designed to target cancer cells.

Modulation of Biological Receptors and Metabolic Pathways

The fluorine atoms in this compound can play a significant role in how its derivatives interact with biological targets. Fluorine's high electronegativity can lead to stronger binding interactions with enzymes and receptors, potentially modulating their activity. This modulation can affect various metabolic pathways. For example, the inhibition of enzymes like semicarbazide-sensitive amine oxidase (SSAO) by amine-based inhibitors derived from related structures highlights the potential for targeting specific metabolic pathways to achieve therapeutic effects. nih.gov

Applications in Materials Science

The unique properties imparted by the fluorine atoms in this compound also extend to the field of materials science. This compound is utilized in the development of advanced materials, such as polymers and coatings. chemimpex.com The presence of fluorine enhances the chemical stability and resistance to solvents of these materials, making them suitable for a range of demanding applications. chemimpex.com

Development of Advanced Polymers and Coatings

The fluorine atoms in this compound impart increased thermal stability, chemical resistance, and specific electronic properties to materials. chemimpex.com These characteristics are highly desirable in the development of advanced polymers and coatings. The difluoro-substituted aromatic ring can participate in nucleophilic aromatic substitution reactions, making this compound a potential monomer for the synthesis of high-performance polymers like poly(aryl ether ketone)s (PAEKs). The incorporation of such fluorinated monomers can lead to polymers with low dielectric constants, high thermal stability, and good mechanical properties, suitable for applications in the electronics and aerospace industries. researchgate.netglobal-sci.orgnih.gov

Role in Organic Electronic and Optoelectronic Devices (OLEDs, OFETs)

In the field of organic electronics, molecules with tailored electronic properties are essential for the fabrication of devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Fluorinated aromatic compounds are known to influence the energy levels of molecular orbitals (HOMO and LUMO). A related compound, 4-bromo-2,6-difluoroaniline, is utilized as a building block for hole-transporting materials in perovskite solar cells and OLEDs. ossila.com This suggests that this compound could similarly serve as a precursor for the synthesis of novel organic semiconductors, including emitters, host materials, or charge transport materials, where the fluorine atoms help to tune the electronic properties and enhance device performance and stability. mdpi.com

Applications in Agrochemical Research

The introduction of fluorine into the structure of agrochemicals can significantly enhance their biological activity and metabolic stability. researchgate.net This increased potency can lead to lower application rates, which is a key aspect of developing more environmentally benign agricultural products. This compound serves as a valuable intermediate for the synthesis of novel pesticides and herbicides. For instance, benzaldehyde derivatives are precursors to classes of fungicides such as pyrazole (B372694) carboxamides. A study on related pyrazole oxime esters synthesized from 4-methoxybenzaldehyde (B44291) demonstrated significant antifungal activity. researchgate.net The difluoro substitution in the target molecule can further enhance these properties, potentially leading to the development of more effective and selective agrochemicals with improved environmental profiles. nih.gov

Applications in Analytical Chemistry

In analytical chemistry, particularly in chromatography, derivatization is a common strategy to enhance the detectability of analytes. Aldehydes are known to react with primary and secondary amines to form stable imines. This reaction can be exploited to "tag" amine-containing compounds that lack a chromophore or fluorophore, making them detectable by UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC). thermofisher.comnih.gov this compound can potentially be used as a pre-column derivatizing reagent for the sensitive quantification of aliphatic amines and other amino compounds in complex biological or environmental samples. sigmaaldrich.com

Computational Chemistry and Theoretical Investigations of 2,6 Difluoro 4 Methoxybenzaldehyde

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental in exploring the electronic and spectroscopic characteristics of molecules. These methods provide detailed information about molecular orbitals, energy levels, and electronic transitions.

For fluorobenzaldehyde derivatives, DFT calculations are widely used to study conformational landscapes and the effects of substituents on the molecular structure. acs.org High-level theoretical calculations have been employed to obtain geometric information on various isomers of fluorobenzaldehyde. acs.org For instance, studies on difluorobenzaldehyde (DFB) isomers reveal that the substitution of hydrogen with fluorine atoms leads to the formation of distinct conformers. acs.org Theoretical calculations for 2,6-DFB, a closely related structure, show the presence of two equivalent energy minima. acs.org The torsional frequencies of these conformers, which are related to the rotation around the C-C bond connecting the aldehyde group to the ring, can be accurately predicted using DFT methods like B3LYP-D4/def2-TZVP. acs.org

DFT methods, such as B3LYP and B3PW91 with basis sets like 6-311G(d,p), are effective for analyzing molecular structures and other theoretical properties. epstem.net These calculations can determine optimized geometries, bond lengths, bond angles, and the distribution of electronic charge within the molecule. The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides insights into the molecule's electronic excitation properties.

TD-DFT calculations are employed to predict the electronic absorption spectra. nih.gov By calculating the transition energies and oscillator strengths, one can simulate the UV-Vis spectrum, which corresponds to the electronic transitions from the ground state to various excited states. For example, studies on other complex organic molecules have shown that TD-DFT calculations can achieve good quantitative agreement with experimental spectral data, with discrepancies in the first absorption band being less than 0.06 eV. nih.gov

Table 1: Representative Theoretical Data from DFT Calculations on Related Benzaldehyde (B42025) Derivatives

| Parameter | Method | Compound | Calculated Value | Reference |

| Torsional Frequency | B3LYP-D4/def2-TZVP | 2,6-Difluorobenzaldehyde | 56 cm⁻¹ | acs.org |

| Energy Difference (syn vs. anti) | DLPNO−CCSD(T)/def2-TZVP | 2,5-Difluorobenzaldehyde | 12.9 kJ/mol | acs.org |

| HOMO-LUMO Gap | DFT/B3LYP/6-311G(d,p) | 2-Methoxy-4-[(3-p-methylbenzyl... | Data specific to this complex molecule | epstem.net |

| Absorption Max (λmax) | TD-DFT/PCM | Diphenyl azafluoranthene derivative | Calculated vs. experimental values available | nih.gov |

This table presents data for related molecules to illustrate the types of parameters obtained from DFT and TD-DFT calculations.

Molecular Docking Studies of Ligand-Receptor Interactions and Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and medicinal chemistry for understanding the binding mechanisms of potential drug candidates. chemimpex.comnih.gov

While specific molecular docking studies for 2,6-Difluoro-4-methoxybenzaldehyde are not detailed in the provided context, its structural motifs—a substituted benzaldehyde—are common in molecules designed for biological activity. The fluorine atoms and the methoxy (B1213986) group can significantly influence its binding affinity and selectivity for molecular targets. Fluorine, with its high electronegativity, can participate in hydrogen bonding and other electrostatic interactions, while the methoxy group can affect solubility and engage in hydrophobic interactions.

Docking studies on other heterocyclic compounds, such as isoxazole (B147169) and 1,3,4-oxadiazole (B1194373) derivatives, illustrate the process. nih.govnih.gov In these studies, the synthesized compounds are docked into the active site of a target enzyme, such as Cyclooxygenase-2 (COX-2) or Mycobacterium tuberculosis Enoyl-ACP reductase. nih.govnih.gov The results are analyzed based on binding energy scores and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.govnih.gov For example, docking results for certain isoxazole derivatives showed binding energy scores ranging from -7.8 to -8.7 kcal/mol within the COX-2 active site. nih.gov

A hypothetical docking study of this compound would involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Preparing the ligand (this compound) and the receptor for docking using software like AutoDock.

Running the docking simulation to generate various binding poses.

Analyzing the top-ranked poses to identify key intermolecular interactions and predict the binding affinity.

Analysis of Intermolecular Interactions (Hirshfeld Surface, Energy Frameworks) in Crystal Structures and Solutions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netnih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions involved in specific contacts, such as hydrogen bonds and van der Waals interactions. nih.govnih.gov

For related crystal structures, Hirshfeld analysis reveals the dominant types of intermolecular contacts. The analysis generates 2D fingerprint plots that provide a quantitative summary of the different interactions. For example, in the crystal structure of a pyridazinone derivative, the most significant contributions to the Hirshfeld surface were from H···H (38.7%), S···H/H···S (24.0%), C···H/H···C (18.5%), and N···H/H···N (9.8%) contacts. nih.gov Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds. nih.gov

In the context of this compound, a Hirshfeld analysis of its single-crystal X-ray diffraction data would elucidate the roles of the fluorine, methoxy, and aldehyde groups in the crystal packing. One would expect to observe C—H···O and potentially weak C—H···F hydrogen bonds, as well as π–π stacking interactions between the aromatic rings. researchgate.netnih.gov

Energy framework analysis, another computational tool, complements Hirshfeld surfaces by calculating the interaction energies between molecules in the crystal. This allows for the visualization of the crystal's energetic topology, typically showing that dispersion forces are dominant in the stabilization of molecular crystals, although electrostatic interactions also play a significant role. researchgate.net

Table 2: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Related Organic Crystals

| Interaction Type | Typical Contribution | Significance | Reference |

| H···H | >30% | Represents the large surface area of hydrogen atoms. | nih.gov |

| C···H/H···C | 15-20% | Indicates van der Waals interactions. | researchgate.netnih.gov |

| O···H/H···O | 5-10% | Corresponds to hydrogen bonding involving oxygen. | researchgate.netnih.gov |

| π–π stacking | Variable | Indicated by adjacent red/blue triangles in the shape-index map. | nih.gov |

Prediction of Electronic and Optical Properties (NBO, NLO)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It investigates charge transfer, orbital interactions, and hyperconjugative effects, offering insights into molecular stability. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stabilization energies associated with intramolecular charge transfer.

Non-Linear Optical (NLO) properties of molecules are of great interest for applications in optoelectronics and photonics. Computational methods can predict NLO properties such as the first-order hyperpolarizability (β), which is a measure of a molecule's ability to generate second-harmonic radiation. Molecules with large β values are sought after for NLO materials. The calculation of these properties often involves DFT methods. For a molecule like this compound, the presence of electron-donating (methoxy) and electron-withdrawing (aldehyde, fluorine) groups attached to a π-conjugated system suggests it may exhibit NLO properties. The intramolecular charge transfer from the methoxy group to the aldehyde group, facilitated by the aromatic ring, is a key factor for a significant NLO response.

Studies on other organic molecules, such as 2-methoxy-4,6-diphenylnicotinonitrile, have utilized DFT to investigate their NLO profile, demonstrating the utility of these computational approaches. researchgate.net

Advanced Computational Methods for Reaction Mechanism Elucidation

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, providing a detailed understanding of how a reaction proceeds.

For this compound, several reaction types can be investigated using computational methods. These include:

Oxidation: The transformation of the aldehyde group to a carboxylic acid using common oxidizing agents. Computational models can help determine the transition state structures and activation energies for different proposed mechanisms.

Reduction: The conversion of the aldehyde to a primary alcohol. Theoretical studies can compare the pathways for different reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

Nucleophilic Substitution: The displacement of the fluorine atoms by nucleophiles. Computational analysis can predict the regioselectivity and the energetic barriers associated with the substitution at different positions.

These investigations typically employ DFT to calculate the geometries and energies of reactants, products, intermediates, and transition states. The results help to rationalize experimental observations and predict the outcomes of new reactions.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 2,6-Difluoro-4-methoxybenzaldehyde is no exception. Research is progressively moving towards the development of methodologies that are not only efficient but also environmentally benign.

One of the key areas of development is the adoption of continuous flow chemistry . Industrial production can be optimized for higher yields and purity through the use of continuous flow reactors, which offer superior control over reaction parameters and minimize waste. This approach contrasts with traditional batch processing, offering enhanced safety and scalability.

Another significant trend is the exploration of biocatalysis . The use of enzymes or whole-cell biocatalysts presents a green alternative to conventional chemical catalysts. d-nb.infomdpi.com Biocatalysis often allows for reactions to occur under mild conditions with high selectivity, reducing energy consumption and the formation of by-products. mdpi.com While specific applications to this compound are still emerging, the broader field of biocatalysis is rapidly advancing, with techniques like enzyme discovery through gene mining and optimization via directed evolution becoming more commonplace. rsc.orgspringernature.com The goal is to replace harsh reagents and multi-step synthetic sequences with elegant, enzyme-driven processes. nih.govrsc.org

Furthermore, there is a push to utilize greener reagents and solvent systems . This includes substituting hazardous chemicals with safer alternatives and minimizing solvent use altogether. For instance, research into the synthesis of similar compounds, like p-methoxybenzaldehyde, has demonstrated the use of recyclable catalysts and oxidizing agents like hydrogen peroxide, which generates water as its only byproduct. google.com Applying these principles—such as maximizing atom economy, using renewable feedstocks, and designing for degradation—is a central theme in the future synthesis of specialty chemicals like this compound. nih.govresearchgate.net

Exploration of New Biological Targets and Therapeutic Areas for Derivatives

This compound serves as a crucial building block in medicinal chemistry, with its derivatives showing promise across a range of diseases. chemimpex.com The unique electronic properties conferred by its fluorine and methoxy (B1213986) groups allow for the fine-tuning of molecular structures to enhance biological activity and selectivity. chemimpex.com

Emerging research has identified several key therapeutic areas for its derivatives:

Antiviral Agents: Derivatives have been synthesized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with significant anti-HIV activity. Specifically, diarylpyrimidine (DAPY) analogues incorporating the 2,6-difluoro-4-methoxyphenyl moiety have shown single-digit nanomolar efficacy against the virus. d-nb.info

Antithrombotic Agents: Mandelic acid derivatives of the compound have been investigated for the therapeutic and prophylactic treatment of arterial and venous thrombosis. These molecules target clotting factors Xa, IXa, and thrombin, playing a role in preventing conditions like deep vein thrombosis, pulmonary embolism, and stroke. rsc.org

Anticancer Agents: Novel fluorinated curcuminoid-BF2 complexes derived from this compound have demonstrated cytotoxic effects against bladder cancer cell lines. scbt.com The presence of the difluorinated phenyl ring is a feature in the design of these potential anticancer agents.

Neurological Disorders: The compound is a valuable intermediate for pharmaceuticals targeting neurological conditions. chemimpex.com For example, its derivatives have been explored as acyclic IKur inhibitors, which are relevant for treating seizures by hyperpolarizing neurons. sigmaaldrich.com These inhibitors of the Kv1.5 potassium channel also have applications in managing cardiac arrhythmias. rsc.orgsigmaaldrich.com

The table below summarizes the diverse biological targets and therapeutic potential of derivatives synthesized from this compound.

| Derivative Class | Biological Target | Potential Therapeutic Area |

| Diarylpyrimidines | HIV-1 Reverse Transcriptase | HIV/AIDS d-nb.info |

| Mandelic Acids | Clotting Factors (Xa, IXa, Thrombin) | Thrombosis, Cardiac Infarction, Stroke rsc.org |

| Fluorocurcuminoid-BF2 Complexes | Bladder Cancer Cells | Bladder Cancer scbt.com |

| Acyclic IKur Inhibitors | Kv1.5 Potassium Channel | Cardiac Arrhythmia, Seizures rsc.orgsigmaaldrich.com |

Integration of this compound into Advanced Material Systems

The influence of this compound extends beyond pharmaceuticals into the realm of material science. The presence of fluorine atoms in its structure is highly desirable for creating advanced materials with enhanced properties. chemimpex.com Fluorination can significantly improve chemical stability, thermal resistance, and solvent resistance in polymers and coatings. chemimpex.com

A key emerging application is in the development of high-performance polymers for specialized functions. For instance, related difluorinated monomers are being used to synthesize novel aromatic polymers. One notable example involves the synthesis of a poly(arylene ether) and a poly(arylene sulfide) from 2,6-difluoro-2'-sulfobenzophenone. nih.gov These sulfonated polymers are designed for use as proton-exchange membranes in fuel cells, a critical component in clean energy technology. nih.gov This demonstrates a clear pathway for integrating fluorinated benzaldehyde (B42025) derivatives into advanced functional systems.

Future research is also likely to explore the incorporation of this building block into other advanced material systems, such as specialty plastics and liquid crystals, where the unique combination of its functional groups can be leveraged to achieve specific performance characteristics. There is also a growing trend toward creating polymers from biobased monomers, and lignin-derived phenolic compounds similar in structure are being investigated for thermoplastic applications. mdpi.com

Development of Advanced Spectroscopic and Analytical Techniques for Characterization

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their characterization becomes paramount. Researchers rely on a suite of advanced spectroscopic methods to confirm the structure, purity, and properties of these novel compounds.

The characterization of new derivatives routinely employs a combination of techniques. High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the precise molecular weight and formula. scbt.com Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure. This includes one-dimensional techniques like ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) that reveal the connectivity between atoms in the molecule. scbt.com

Fourier Transform Infrared Spectroscopy (FTIR) is used to identify the presence of key functional groups. scbt.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are vital for assessing the purity of the synthesized compounds. scbt.com For crystalline materials, X-ray crystallography provides definitive proof of structure and stereochemistry. d-nb.info

Future developments will likely focus on enhancing the sensitivity and resolution of these techniques and applying them to study the dynamic interactions of these molecules in complex biological or material systems.

Synergistic Approaches Combining Synthesis, Computation, and Biological Evaluation for Drug Design

The modern drug discovery process is increasingly reliant on a synergistic approach that integrates computational design, chemical synthesis, and biological testing. This paradigm is being actively applied to the development of drugs derived from this compound.

Computational tools play a critical role in the initial stages of drug design. Techniques such as molecular docking are used to predict how a potential drug molecule will bind to its biological target. For example, derivatives of this compound have been computationally docked into the allosteric binding pocket of HIV-1 reverse transcriptase to understand their mechanism of action. d-nb.info Quantitative Structure-Activity Relationship (QSAR) studies help in building models that correlate chemical structure with biological activity, guiding the design of more potent and selective compounds. rsc.org Computational studies using methods like Density Functional Theory (DFT) can also provide insights into the molecule's electronic properties. sigmaaldrich.com

These in silico predictions then guide the efforts of synthetic chemists, who prepare the most promising compounds in the laboratory. The synthesized derivatives are subsequently subjected to rigorous biological evaluation to measure their actual activity and toxicity. This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds, accelerating the journey from an initial concept to a potential drug candidate. This integrated strategy is essential for navigating the complexities of modern drug discovery and is a cornerstone of future research involving this compound derivatives.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,6-Difluoro-4-methoxybenzaldehyde, and how do they influence experimental design?

- Answer : The compound (C₈H₆F₂O₂; MW 172.13 g/mol) has a melting point of 73–77°C, boiling point of ~207°C, and density of 1.289 g/cm³. Its low vapor pressure (0.229 mmHg at 25°C) suggests limited volatility at room temperature, requiring controlled heating for reactions. The molecule has no hydrogen bond donors but four hydrogen bond acceptors, with a topological polar surface area (TPSA) of 26.36 Ų, indicating moderate polarity. These properties guide solvent selection (e.g., ethanol for solubility) and storage conditions (2–8°C under inert gas to prevent oxidation) .

| Property | Value |

|---|---|

| Melting Point | 73–77°C |

| Boiling Point | ~207°C |

| XlogP | 1.62 |

| Hydrogen Bond Acceptors | 4 |

Q. What spectroscopic methods are recommended for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Identify fluorine-induced splitting patterns (e.g., para-methoxy and ortho-fluorine substituents cause distinct chemical shifts). For example, the aldehyde proton typically appears at ~10 ppm in ¹H NMR.

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (m/z 172.13) and fragmentation patterns.

Cross-reference with computational tools (e.g., Gaussian for predicted spectra) to resolve ambiguities .

Q. What safety protocols are critical for handling this compound?

- Answer : The compound is air-sensitive and classified as a skin/eye irritant (WGK 3). Use PPE (gloves, goggles), work under inert gas (N₂/Ar), and store at 2–8°C in sealed containers. In case of eye exposure, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

- Answer :

- Reflux in Ethanol : For Schiff base formation, dissolve 0.001 mol of the aldehyde and amine in ethanol with 5 drops of glacial acetic acid; reflux for 4 hours .

- Catalysis : Use Pd/C or Cu(I) catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups. Monitor by TLC (hexane:ethyl acetate 3:1).

- Byproduct Analysis : Employ HPLC (C18 column, methanol/water mobile phase) to detect unreacted aldehyde or hydroxylated byproducts .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer :

- DFT Calculations : Calculate Fukui indices (Gaussian 09) to identify electrophilic sites. The aldehyde group and fluorine-substituted carbons show high electrophilicity.

- Molecular Docking : Use AutoDock4 to simulate interactions with nucleophiles (e.g., amines), accounting for steric hindrance from the methoxy group .

- Solvent Effects : Apply COSMO-RS models to predict solvation energies in polar aprotic solvents (e.g., DMF) .

Q. How do electronic effects of fluorine and methoxy substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Answer :

- Meta-Directing Fluorine : Fluorine withdraws electron density via inductive effects, directing EAS to the meta position relative to itself.

- Activating Methoxy Group : The methoxy group donates electrons via resonance, activating the para position but sterically hindered by fluorine.

Experimental validation: Nitration (HNO₃/H₂SO₄) yields 3-nitro derivatives as major products, confirmed by ¹⁹F NMR .

Q. How can contradictory solubility data be resolved for this compound?

- Answer :

- Solvent Screening : Test solubility in DMSO, DMF, and THF using gravimetric analysis (e.g., saturate solvent, filter, and weigh residue).

- Temperature Dependence : Measure solubility at 25°C and 60°C to assess enthalpic contributions.

- Co-solvent Systems : Use ethanol-water mixtures (e.g., 70:30 v/v) to enhance solubility for biological assays .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.